molecular formula C25H12Br4 B13438112 3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]

3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]

Cat. No.: B13438112
M. Wt: 632.0 g/mol
InChI Key: NLGSEROEASXLNY-UHFFFAOYSA-N
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Description

3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene] (CAS: 1374997-47-3) is a brominated derivative of the spirobifluorene (SBF) core, featuring a rigid orthogonal structure where two fluorene units are connected via a sp³-hybridized carbon atom (Figure 1). The bromine substituents at the 3,3',6,6' positions enhance its electronic and steric properties, making it a critical intermediate in synthesizing advanced materials such as hole-transporting materials (HTMs) for perovskite solar cells (PSCs) , porous hydrogen-bonded networks , and covalent organic frameworks (COFs) . Its non-planar architecture inhibits close packing, improving thermal stability and enabling tunable optoelectronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,6,6’-tetrabromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. This process uses bromine as the brominating agent and iron(III) chloride as the catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms serve as reactive sites for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings. Key examples include:

Buchwald-Hartwig Amination

  • Reaction : Bromine substituents are replaced with amines under palladium catalysis.

  • Conditions : Pd₂(dba)₃, P(t-Bu)₃·HBF₄, NaO(t-Bu), toluene, reflux (24 h) .

  • Outcome : High yields (87%) for spirobifluorene-amine derivatives, used in hole-transport materials (HTMs) for perovskite solar cells .

Lithiation-Formylation

  • Reaction : Bromine-lithium exchange followed by formylation.

  • Conditions : n-BuLi, DMF, THF, −78°C → RT .

  • Outcome : Produces spirobifluorene-tetracarbaldehyde intermediates for macrocycle synthesis .

Cross-Coupling Reactions

The compound participates in palladium-mediated coupling reactions to construct extended π-conjugated systems:

Suzuki-Miyaura Coupling

  • Reaction : Bromine groups react with boronic acids.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, toluene/water, 80–100°C .

  • Applications : Synthesizes HTMs with fluorene-terminated arms for enhanced charge mobility in optoelectronic devices .

Direct Arylation

  • Reaction : C–H activation at brominated positions.

  • Conditions : Pd(OAc)₂, PivOH, DMAc, 120°C .

  • Outcome : Efficiently couples with electron-rich aromatic units without pre-functionalization .

Functionalization via Bromine Reactivity

The bromine atoms enable further functionalization to tailor electronic properties:

Bromination/Dehalogenation

  • Bromination : Additional bromination occurs at unsubstituted positions under Br₂/chloroform (0°C, 3 h) .

  • Debromination : Selective removal of bromines using Zn/NH₄Cl to modulate conjugation length.

Comparative Reactivity of Brominated Spirobifluorenes

The position and number of bromine substituents significantly influence reactivity:

CompoundBromine PositionsKey Reactivity FeaturesReference
3,3',6,6'-Tetrabromo-SBF3, 3', 6, 6'Symmetrical substitution; optimal for controlled cross-couplings and macrocycle synthesis
2,2',7,7'-Tetrabromo-SBF2, 2', 7, 7'Higher steric hindrance; slower coupling kinetics but better thermal stability
3-Bromo-SBF3Limited reactivity due to single substitution; used in non-fullerene acceptors

Organic Electronics

  • OLEDs/OPVs : Acts as a precursor for electron-deficient cores, improving electron injection/transport .

  • HTMs : Derivatives exhibit power conversion efficiencies >20% in perovskite solar cells .

Macrocyclic Systems

  • Tetracarbaldehyde intermediates form [4+4] Schiff-base macrocycles with tunable cavity sizes .

Scientific Research Applications

3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,6,6’-tetrabromo-9,9’-spirobi[fluorene] is primarily related to its ability to participate in various chemical reactions due to the presence of bromine atoms. These atoms can act as reactive sites for further functionalization, enabling the compound to interact with different molecular targets and pathways. The spiro structure also contributes to its stability and reactivity .

Comparison with Similar Compounds

Structural Analogs with Modified Spiro Cores

Spiro-OMeTAD

A benchmark HTM for PSCs, spiro-OMeTAD (HOMO: -5.1 eV) uses methoxy-substituted diphenylamine groups. Compared to 3,3',6,6'-tetrabromo-SBF, spiro-OMeTAD exhibits lower thermal stability (glass transition temperature, Tg: ~120°C) and higher hole mobility (≈10<sup>-4</sup> cm²/V·s) due to its planar substituents. However, its synthesis is complex, and stability issues persist under operational conditions .

Spiro-carbazole

Replacing methoxy groups in spiro-OMeTAD with N-ethylcarbazole yields spiro-carbazole (HOMO: -5.3 eV), which demonstrates superior thermal stability (Tg: 196°C) and higher power conversion efficiency (PCE: 22.01%) in PSCs. The carbazole groups enhance intermolecular π-π stacking, improving hole mobility .

4,4'-Spirobi[cyclopentadithiophene] (SCPDT)

SCPDT replaces the SBF core with a dithiophene-based spiro system, offering narrower bandgaps (1.8–2.1 eV) and enhanced charge transport. However, its synthesis is challenging, requiring palladium-catalyzed coupling reactions. Tetraphenyl-SCPDT derivatives show promise in organic photovoltaics but lack the bromine-induced electronic tunability of 3,3',6,6'-tetrabromo-SBF .

Substitution Position and Functional Group Effects

3,3',6,6' vs. 2,2',7,7' Bromination

  • 3,3',6,6'-Tetrabromo-SBF : Bromine at these positions lowers HOMO levels (-5.4 to -5.6 eV) and enhances oxidative stability, critical for HTMs in PSCs. The steric bulk also increases glass transition temperatures (Tg >150°C) .
  • 2,2',7,7'-Tetrabromo-SBF : Substitution at these positions reduces steric hindrance, enabling higher porosity (33–75%) in hydrogen-bonded networks. However, its HOMO levels (-5.2 eV) are less optimal for matching perovskite valence bands .

Acridine- and Phenothiazine-Based Derivatives

  • SP1 (Acridine-SBF) : Exhibits Tg >150°C but moderate external quantum efficiency (EQE: ~10%) in OLEDs due to dipole-dipole interactions.
  • SP2 (Phenothiazine-SBF): Achieves higher EQE (13.43%) and surface roughness, improving device longevity. Both derivatives lack bromine’s electron-withdrawing effects, limiting their use in low-HOMO applications .

Photophysical and Electronic Properties

Compound HOMO (eV) Bandgap (eV) Photoluminescence (PL) Quantum Yield Key Application
3,3',6,6'-Tetrabromo-SBF -5.5 3.2 5–11% (solution) HTMs, Porous networks
Spiro-OMeTAD -5.1 2.9 15–20% (solid) PSCs
SP2 (Phenothiazine-SBF) -5.3 3.0 13.43% (device) OLEDs
Tetraphenyl-SCPDT -5.0 1.8 Not reported Organic photovoltaics

Bromination at 3,3',6,6' positions reduces PL efficiency compared to non-brominated SBF derivatives (e.g., spiro-OMeTAD) due to heavy-atom effects . However, it improves charge separation in HTMs by lowering HOMO levels, aligning better with perovskite valence bands (e.g., MAPbI3: -5.4 eV) .

Thermal and Morphological Stability

  • 3,3',6,6'-Tetrabromo-SBF : High Tg (>150°C) and resistance to aggregation due to steric hindrance .
  • Spiro-carbazole : Superior Tg (196°C) and moisture resistance, outperforming spiro-OMeTAD in long-term PSC stability .
  • 2,2',7,7'-Tetrasubstituted SBF : Forms interpenetrated networks with 60–75% porosity but lower thermal stability (Tg ~120°C) .

Biological Activity

3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene] is a halogenated compound derived from the spirobifluorene family, which has garnered attention due to its potential biological activities. This article aims to compile and analyze the available research on the biological properties of this compound, focusing on its antimicrobial, anticancer, and other relevant activities.

Chemical Structure and Properties

The chemical structure of 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] features a unique spirobifluorene framework with bromine substituents that influence its reactivity and biological interactions. The compound's structural characteristics can be summarized in the following table:

Property Description
Molecular Formula C_{12}H_{6}Br_{4}
Molecular Weight 392.84 g/mol
Appearance Crystalline solid
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated varying degrees of inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Pseudomonas aeruginosa60 µg/mL

The results suggest that the compound possesses a broad-spectrum antibacterial activity comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] has been investigated in various cancer cell lines. A notable study reported IC50 values for different cancer types:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.5
HepG2 (Liver Cancer)7.2
A549 (Lung Cancer)8.0

These findings indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner .

The proposed mechanisms by which 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] exerts its biological effects include:

  • Interference with DNA Replication: The compound may interact with DNA or its associated proteins, inhibiting replication and leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: It has been suggested that brominated compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial activity .

Case Studies

  • Anticancer Study: In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at concentrations above 5 µM. Flow cytometry analysis indicated an increase in apoptosis markers after treatment .
  • Antimicrobial Efficacy: A study conducted on Staphylococcus aureus showed that treatment with 40 µg/mL of the compound resulted in a notable decrease in bacterial colony-forming units (CFUs), demonstrating its potential as an antibacterial agent .

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]?

Answer:
The compound is typically synthesized via bromination of the parent spirobifluorene core. Key steps include:

  • Suzuki-Miyaura coupling : Using tetrabrominated intermediates (e.g., 2,2',6,6'-tetrabromo-4,4'-spirobi[cyclopentadithiophene]) with arylboronic acids under palladium catalysis. This method allows precise regioselectivity and scalability .
  • Direct bromination : Electrophilic substitution on 9,9'-spirobifluorene using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents. However, this requires careful control of reaction conditions to avoid over-bromination .
    Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Basic Question: How is the structural integrity of 3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene] confirmed post-synthesis?

Answer:

  • X-ray crystallography : Single-crystal diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve spiro-conformation and bromine positions. The spirobi[fluorene] core’s rigidity minimizes disorder, ensuring high-resolution data .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify bromine-induced deshielding effects. For example, protons adjacent to bromines exhibit downfield shifts (δ ~7.5–8.5 ppm in ¹H NMR) .
    Note : Compare experimental data with computational models (e.g., DFT-optimized structures) to validate assignments .

Advanced Question: How do steric and electronic effects of bromine substituents influence the compound’s application in porous materials?

Answer:

  • Steric effects : The tetra-bromo configuration at 3,3',6,6'-positions creates a distorted 3D geometry, preventing close packing. This enhances porosity in hydrogen-bonded networks (e.g., 28%–75% void volumes in MOFs) .
  • Electronic effects : Bromine’s electron-withdrawing nature stabilizes charge-transfer interactions in host-guest systems. For example, in Metal–Organic Frameworks (MOFs), bromine aids in coordinating open metal sites (e.g., Cu²⁺ in SBF–Cu), improving gas adsorption (e.g., H₂ uptake) .
    Experimental Design : Use Brunauer-Emmett-Teller (BET) analysis to quantify surface area and gas sorption isotherms to assess porosity .

Advanced Question: What challenges arise in crystallizing 3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene] derivatives, and how can they be mitigated?

Answer:

  • Challenges :
    • Solvent inclusion : The compound’s rigid core often traps solvent molecules, complicating structure refinement.
    • Polymorphism : Multiple packing arrangements due to bromine’s bulky substituents.
  • Mitigation strategies :
    • Use low-polarity solvents (e.g., hexane/toluene mixtures) for slow evaporation to grow high-quality crystals.
    • Apply Hirshfeld surface analysis to identify and exclude solvent contributions during refinement .
    • Employ synchrotron radiation for high-resolution data collection on microcrystalline samples .

Advanced Question: How can researchers resolve contradictions in reported optoelectronic properties of brominated spirobi[fluorene] derivatives?

Answer:
Discrepancies in photoluminescence quantum yields (PLQY) or charge-carrier mobility often stem from:

  • Synthetic impurities : Trace halogens or unreacted intermediates quench emission. Purify via gradient sublimation or recrystallization .
  • Measurement conditions : PLQY varies with solvent polarity (e.g., higher in toluene than DMF). Standardize testing using integrating spheres under inert atmospheres .
  • Morphological effects : Thin-film vs. solution-state measurements. Use atomic force microscopy (AFM) to correlate film roughness with device performance .

Advanced Question: What computational methods are optimal for predicting the electronic behavior of 3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies using hybrid functionals (e.g., B3LYP/6-31G*) to model bromine’s inductive effects. Include dispersion corrections (e.g., D3-BJ) for π-stacking interactions .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-vis spectra to assign absorption bands (e.g., λₐₜ ~350–400 nm for π→π* transitions) .
    Validation : Cross-check with cyclic voltammetry (CV) for experimental HOMO/LUMO alignment .

Advanced Question: How does 3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene] compare to non-brominated analogs in enantioselective applications?

Answer:

  • Chiral recognition : The brominated derivative’s bulkier structure enhances enantioselectivity in molecular clefts (e.g., pyranoside complexation) due to restricted rotation and stronger van der Waals interactions .
  • Thermal stability : Bromine increases decomposition temperatures (Td > 300°C vs. ~250°C for non-brominated analogs), making it suitable for high-temperature catalysis .
    Methodology : Use circular dichroism (CD) spectroscopy and X-ray crystallography to quantify enantiomeric excess (ee) and binding modes .

Properties

Molecular Formula

C25H12Br4

Molecular Weight

632.0 g/mol

IUPAC Name

3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene]

InChI

InChI=1S/C25H12Br4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H

InChI Key

NLGSEROEASXLNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C24C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br

Origin of Product

United States

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